4-Nitro-2-(trifluoromethoxy)phenol

Descripción general

Descripción

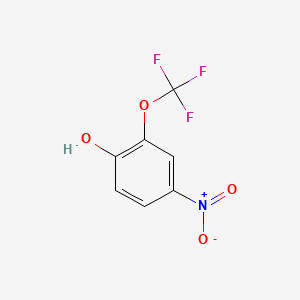

4-Nitro-2-(trifluoromethoxy)phenol: is an organic compound with the molecular formula C7H4F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethoxy)phenol typically involves the nitration of 2-(trifluoromethoxy)phenol. One common method includes the use of bismuth nitrate as a nitrating agent. In this process, 2-(trifluoromethoxy)phenol is dissolved in tetrahydrofuran under an argon atmosphere, and bismuth nitrate is added. The mixture is then heated to 50°C and allowed to react for a specified period .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitro-2-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The phenol group can be oxidized to a quinone derivative.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Reduction of the nitro group: results in the formation of 4-amino-2-(trifluoromethoxy)phenol.

Oxidation of the phenol group: leads to the formation of quinone derivatives.

Aplicaciones Científicas De Investigación

Pesticide Development

4-Nitro-2-(trifluoromethoxy)phenol is a crucial intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective for crop protection. The compound's stability contributes to its utility in developing selective herbicides that minimize environmental impact while maximizing agricultural yield .

Pharmaceutical Research

In pharmaceutical development, this compound is employed in creating drugs with anti-inflammatory and analgesic properties. The incorporation of fluorine atoms often leads to improved bioactivity and metabolic stability of drug candidates. A notable study highlighted its role in enhancing the solubility and pharmacokinetics of certain drug formulations .

Material Science

The compound is used in formulating specialty materials such as coatings and polymers. Its unique properties improve durability and resistance to environmental factors, making it suitable for applications in electronics and protective coatings .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids in the accurate quantification of similar compounds in complex mixtures, enhancing the reliability of analytical methods such as HPLC and GC-MS .

Environmental Studies

Research into the environmental impact of fluorinated compounds has identified this compound as significant for studying pollutant degradation and behavior in ecosystems. Its persistence and interactions with various environmental factors are critical for understanding its ecological footprint .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pesticide Development | Intermediate for herbicides and fungicides |

| Pharmaceutical Research | Anti-inflammatory drug development |

| Material Science | Specialty coatings and polymers |

| Analytical Chemistry | Reference material for quantification methods |

| Environmental Studies | Pollutant degradation studies |

Case Study 1: Agrochemical Synthesis

A recent study demonstrated the effectiveness of using this compound in synthesizing a novel herbicide that showed a significant reduction in weed populations while maintaining crop health. The trifluoromethyl group was instrumental in enhancing the herbicide's selectivity and efficacy against target species .

Case Study 2: Drug Development

In pharmaceutical research, a series of compounds derived from this compound were evaluated for their analgesic properties. Results indicated that modifications to the phenolic structure led to compounds with improved solubility and bioavailability compared to existing analgesics .

Mecanismo De Acción

The mechanism of action of 4-Nitro-2-(trifluoromethoxy)phenol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

- 4-Nitro-2-(trifluoromethyl)phenol

- 2-Nitro-4-(trifluoromethoxy)phenol

- 4-Nitro-2-(trifluoromethoxy)aniline

Comparison: 4-Nitro-2-(trifluoromethoxy)phenol is unique due to the presence of both a nitro group and a trifluoromethoxy group on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Actividad Biológica

4-Nitro-2-(trifluoromethoxy)phenol (CAS No. 1261753-93-8) is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a nitro group (-NO2) and a trifluoromethoxy group (-O-CF3) attached to a phenolic ring, giving it a molecular formula of . The presence of these electron-withdrawing groups significantly influences its chemical reactivity and biological activity. The compound is typically a light yellow to brown liquid at room temperature, with a boiling point around 94 °C at reduced pressure.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to be effective against various bacterial strains, suggesting its potential as an antimicrobial agent. The nitro group is often associated with enhanced biological activity due to its ability to participate in redox reactions within biological systems.

Anti-inflammatory and Analgesic Properties

Compounds structurally similar to this compound have been explored for their anti-inflammatory and analgesic properties. The interactions of the compound with biological macromolecules, such as proteins and enzymes, may lead to inhibition or modulation of enzyme activity, which is crucial for anti-inflammatory effects.

The specific mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several potential mechanisms can be inferred:

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, which may alter its structure and enhance its biological activity.

- Nucleophilic Substitution Reactions : The trifluoromethoxy group can stabilize negative charges during nucleophilic attacks, facilitating various transformations.

- Hydrogen Bonding : The hydroxyl group allows for effective interaction with target sites within enzymes, potentially leading to inhibition of their activity.

Case Studies and Experimental Data

A study investigating the antimicrobial efficacy of various nitrophenols, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the trifluoromethoxy group enhances lipophilicity, influencing absorption and distribution in biological systems.

| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity |

|---|---|---|---|

| This compound | C7H4F3NO4 | Nitro and trifluoromethoxy groups | Effective against various strains |

| 4-Nitro-3-(trifluoromethyl)phenol | C7H4F3NO3 | Similar nitro group; different trifluoro position | Moderate |

| 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | Different position of nitro | Limited |

Propiedades

IUPAC Name |

4-nitro-2-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4/c8-7(9,10)15-6-3-4(11(13)14)1-2-5(6)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEILGXGOBNKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742697 | |

| Record name | 4-Nitro-2-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261753-93-8 | |

| Record name | 4-Nitro-2-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.